molecular formula C14H16F3N3O4 B7636248 4-hydroxy-N-[(3-nitrophenyl)methyl]-4-(trifluoromethyl)piperidine-1-carboxamide

4-hydroxy-N-[(3-nitrophenyl)methyl]-4-(trifluoromethyl)piperidine-1-carboxamide

Cat. No. B7636248
M. Wt: 347.29 g/mol
InChI Key: CRMRUQVRNRVKKF-UHFFFAOYSA-N
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Description

4-hydroxy-N-[(3-nitrophenyl)methyl]-4-(trifluoromethyl)piperidine-1-carboxamide, also known as NTMT, is a chemical compound that has been studied for its potential applications in scientific research. This compound has been shown to have interesting biochemical and physiological effects, making it a promising candidate for further investigation.

Mechanism of Action

The mechanism of action of 4-hydroxy-N-[(3-nitrophenyl)methyl]-4-(trifluoromethyl)piperidine-1-carboxamide involves its interaction with specific receptors in the brain, including the sigma-1 receptor. This receptor has been implicated in a variety of neurological processes, including pain perception, addiction, and neurodegeneration. By binding to this receptor, 4-hydroxy-N-[(3-nitrophenyl)methyl]-4-(trifluoromethyl)piperidine-1-carboxamide may modulate these processes and provide insight into the underlying mechanisms.
Biochemical and physiological effects:
4-hydroxy-N-[(3-nitrophenyl)methyl]-4-(trifluoromethyl)piperidine-1-carboxamide has been shown to have a variety of biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of ion channels, and the induction of neuroprotective pathways. These effects make 4-hydroxy-N-[(3-nitrophenyl)methyl]-4-(trifluoromethyl)piperidine-1-carboxamide a promising candidate for further investigation in the context of neurological disorders.

Advantages and Limitations for Lab Experiments

One advantage of using 4-hydroxy-N-[(3-nitrophenyl)methyl]-4-(trifluoromethyl)piperidine-1-carboxamide in lab experiments is its specificity for certain receptors in the brain, allowing for targeted investigation of specific processes. However, one limitation is that the effects of 4-hydroxy-N-[(3-nitrophenyl)methyl]-4-(trifluoromethyl)piperidine-1-carboxamide may vary depending on the experimental conditions, making it important to carefully control for these variables.

Future Directions

There are several potential future directions for research involving 4-hydroxy-N-[(3-nitrophenyl)methyl]-4-(trifluoromethyl)piperidine-1-carboxamide. For example, further investigation into the specific mechanisms of action of 4-hydroxy-N-[(3-nitrophenyl)methyl]-4-(trifluoromethyl)piperidine-1-carboxamide could provide insight into the underlying processes of neurological disorders. Additionally, exploring the potential therapeutic applications of 4-hydroxy-N-[(3-nitrophenyl)methyl]-4-(trifluoromethyl)piperidine-1-carboxamide could lead to the development of novel treatments for these disorders. Finally, investigating the effects of 4-hydroxy-N-[(3-nitrophenyl)methyl]-4-(trifluoromethyl)piperidine-1-carboxamide in different animal models and under different experimental conditions could help to elucidate its full range of effects and limitations.

Synthesis Methods

The synthesis of 4-hydroxy-N-[(3-nitrophenyl)methyl]-4-(trifluoromethyl)piperidine-1-carboxamide involves several steps, including the reaction of 3-nitrobenzaldehyde with piperidine, followed by the addition of trifluoroacetic anhydride and hydroxylamine hydrochloride. The resulting product is purified and characterized using various analytical techniques.

Scientific Research Applications

4-hydroxy-N-[(3-nitrophenyl)methyl]-4-(trifluoromethyl)piperidine-1-carboxamide has been studied for its potential applications in scientific research, particularly in the field of neuroscience. This compound has been shown to have an affinity for certain receptors in the brain, making it a useful tool for investigating the mechanisms of various neurological disorders.

properties

IUPAC Name

4-hydroxy-N-[(3-nitrophenyl)methyl]-4-(trifluoromethyl)piperidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16F3N3O4/c15-14(16,17)13(22)4-6-19(7-5-13)12(21)18-9-10-2-1-3-11(8-10)20(23)24/h1-3,8,22H,4-7,9H2,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRMRUQVRNRVKKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(C(F)(F)F)O)C(=O)NCC2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16F3N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-hydroxy-N-[(3-nitrophenyl)methyl]-4-(trifluoromethyl)piperidine-1-carboxamide

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